![molecular formula C16H22N2O2 B569094 tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate CAS No. 561297-88-9](/img/structure/B569094.png)

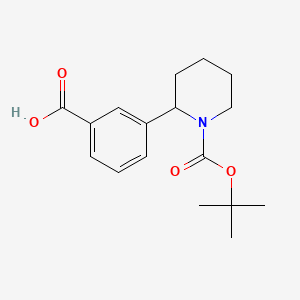

tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

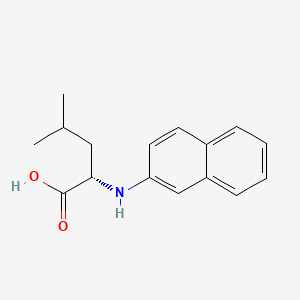

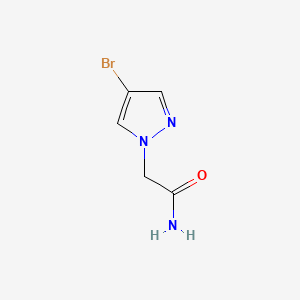

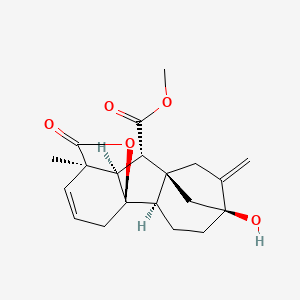

The compound contains a tert-butyl group, an amino group, and a spiro[cyclopropane-1,4’-isoquinoline] structure. The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The amino group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms. Spiro compounds are a class of organic compounds featuring two or more rings connected through a single atom.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino group, which can act as a nucleophile and participate in various reactions. The tert-butyl group is generally considered inert but can influence the reactivity of the molecule through steric effects .科学的研究の応用

Spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, similar in structure to the tert-butyl compound, have been synthesized and shown to possess significant antifungal activity against Candida albicans (Maruoka et al., 2008).

Spiro compounds with tert-butyl groups, such as spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one derivatives, exhibit photo-and thermochromic properties in solutions (Komissarov et al., 1997).

A specific method involving tert-butoxycarbonylation is used for modifying acidic substrates, including carboxylic acids, which is relevant to the tert-butyl compound (Saito & Takahata, 2009).

The one-pot reaction of compounds similar to the tert-butyl compound led to the synthesis of furo[3,2-h]quinolones with antibacterial properties (Fujita et al., 1997).

Anionic cascade reactions involving tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates resulted in the formation of complex heterocyclic systems, demonstrating the potential of tert-butyl compounds in creating diverse chemical structures (Ivanov, 2020).

Research on manganese-catalyzed C(sp3)–H Functionalization involving cyclopropane-containing compounds has implications for the synthesis and functionalization of compounds like tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate (Galeotti et al., 2022).

特性

IUPAC Name |

tert-butyl 7-aminospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-11-8-12(17)4-5-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWOXWLQVUGAMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)N)C3(C1)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)